1,2,3-Thiadiazole-4-carbaldehyde
Overview
Description
1,2,3-Thiadiazole-4-carbaldehyde: is a heterocyclic compound that contains a thiadiazole ring with an aldehyde functional group at the fourth position. This compound is part of the broader class of thiadiazoles, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 1,2,3-Thiadiazole-4-carbaldehyde may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities
Biochemical Pathways
Compounds with a similar structure, such as 1,2,3-thiadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activator activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
It’s known that similar compounds exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that similar compounds are stable in acid but form a ring cleavage with base , suggesting that the action of this compound may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
1,2,3-Thiadiazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with key enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the overall metabolic process. Additionally, this compound has been shown to bind to proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis . Furthermore, the compound affects gene expression by modulating transcription factors and signaling molecules, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can readily cross cell membranes due to its lipophilic nature, allowing it to accumulate in various cellular compartments . Transporters, such as ATP-binding cassette (ABC) transporters, play a role in the efflux of this compound from cells, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and localization of this compound to specific cellular compartments . These modifications can affect the compound’s activity and its ability to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1,3-dichloroacetone with thiosemicarbazide, followed by cyclization and oxidation steps . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Thiadiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,3-Thiadiazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
1,3,4-Thiadiazole: This isomer has different substitution patterns and is commonly found in various pharmaceuticals, such as cephazolin and acetazolamide.
1,2,4-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,5-Thiadiazole: Less common but still of interest in certain chemical research areas.
Uniqueness: 1,2,3-Thiadiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
thiadiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2OS/c6-1-3-2-7-5-4-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEBZFFTOLBIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371958 | |
Record name | 1,2,3-thiadiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27643-15-8 | |
Record name | 1,2,3-thiadiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-thiadiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the reactivity of 1,2,3-Thiadiazole-4-carbaldehyde?
A1: this compound exhibits fascinating reactivity with amines, hydrazines, and hydroxylamine. Instead of forming typical Schiff bases, it undergoes a unique rearrangement to yield 1,2,3-triazole-4-carbothioamides, thiohydrazides, and carboxylic acids. [, , ]
Q2: How does the 5-substituent on the this compound affect its reactivity with amines?
A2: Research indicates that the ease of rearrangement to the 1,2,3-triazole structure is influenced by the substituent at the 5-position of the this compound ring. A study demonstrated the following trend: ButS > Ph > H. This suggests that electron-donating groups at the 5-position facilitate the rearrangement. []
Q3: Can you give an example of a synthetic application for the rearrangement reaction of this compound?
A3: Absolutely! In one study, researchers synthesized 3-(4-Thiocarbamoyl-1,2,3-triazol-1-yl)benzo-15-crown-5 by utilizing the rearrangement reaction of this compound with a modified amine containing the crown ether moiety. This highlights the potential of this chemistry in creating more complex molecules with potential applications in various fields. []
Q4: What spectroscopic techniques are useful for characterizing this compound and its rearrangement products?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, proves highly effective in characterizing both this compound and the resulting 1,2,3-triazole derivatives. Additionally, mass spectrometry provides valuable information regarding the molecular weight of these compounds. [, ]
Q5: Are there any known applications of this compound derivatives in medicinal chemistry?
A5: While the provided research papers primarily focus on the synthetic and mechanistic aspects, the presence of heterocyclic structures like 1,2,3-thiadiazole and 1,2,3-triazole within these compounds suggests potential for biological activity. These structures are commonly found in pharmaceuticals, indicating possible future applications in medicinal chemistry. [, ]
Q6: Does this compound always undergo rearrangement reactions with nitrogen nucleophiles?
A6: Not necessarily. While amines often lead to rearrangement, reactions with hydrazines can yield either rearranged 1,2,3-triazole-4-thiohydrazides or unrearranged products depending on the specific hydrazine used. This highlights the subtle interplay of electronic and steric factors governing these reactions. []
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